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Compound of Interest

Compound Name: ML347

Cat. No.: B609147 Get Quote

Technical Support Center: ML347 Kinase Assays
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) regarding the potential off-target effects of ML347 in kinase assays. This resource is

intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)
Q1: What are the primary kinase targets of ML347?

ML347 is a potent and highly selective inhibitor of Activin Receptor-Like Kinase 1 (ALK1) and

ALK2 (also known as ACVR1).[1][2] It blocks the phosphorylation of Smad1/5, which are

downstream mediators of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2]

Q2: What is the inhibitory potency of ML347 against its primary targets?

In in vitro kinase assays, ML347 exhibits the following IC50 values:

Kinase IC50 (nM)

ALK1 46

ALK2 32

Q3: How selective is ML347 against other kinases?
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ML347 displays high selectivity for ALK1/ALK2 over other closely related kinases. Publicly

available data indicates the following:

Kinase Selectivity vs. ALK2 Notes

ALK3 (BMPR1A) >300-fold [1][2]

ALK6 (BMPR1B) >300-fold

ALK4 (ACVR1B) Inactive [3]

ALK5 (TGFBR1) Inactive [3]

BMPR2 >3,000-fold

TGFBR2 >3,000-fold

AMPK >3,000-fold

KDR/VEGFR2
>3,000-fold (>400-fold in other

sources)
[3]

Furthermore, ML347 was evaluated against a panel of 68 G-protein coupled receptors

(GPCRs), ion channels, and transporters by Eurofins, where it did not show any significant

inhibition at a concentration of 10 µM, indicating a clean ancillary pharmacology profile.

Q4: Are there any known off-target effects of ML347 on a broader kinase panel?

While published literature emphasizes the high selectivity of ML347, a comprehensive public

dataset from a broad kinase panel (e.g., KINOMEscan) is not readily available. The initial

characterization primarily focused on kinases closely related to the BMP/TGF-β signaling

pathway. Therefore, when interpreting experimental results, especially at higher concentrations,

the possibility of off-target effects on un-tested kinases should be considered.

Q5: What is the mechanism of action of ML347?

ML347 acts as an ATP-competitive inhibitor of the ALK2 kinase. This means it binds to the ATP-

binding pocket of the kinase domain, preventing the binding of ATP and subsequent

phosphorylation of its substrates.
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Troubleshooting Guide
This guide addresses specific issues that researchers might encounter during kinase assays

with ML347.

Issue 1: Higher than expected IC50 value for ALK2.

Possible Cause 1: Incorrect assay conditions.

Recommendation: Ensure your assay conditions are optimized. Key parameters to verify

include:

ATP Concentration: The inhibitory potency of ATP-competitive inhibitors is highly

dependent on the ATP concentration. The reported IC50 value for ML347 against ALK2

was determined at an ATP concentration of 10 µM.[3] If your assay uses a higher ATP

concentration, a rightward shift in the IC50 curve is expected.

Enzyme and Substrate Concentrations: Use concentrations of ALK2 and the substrate

(e.g., casein) that result in a linear reaction rate over the time course of your assay.

Possible Cause 2: Inactive ML347.

Recommendation: ML347 is typically dissolved in DMSO. Ensure the stock solution is

properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh

dilutions for each experiment.

Possible Cause 3: Issues with the kinase enzyme.

Recommendation: Verify the activity of your recombinant ALK2 enzyme using a known

potent inhibitor, such as Staurosporine, as a positive control.

Issue 2: Apparent inhibition of a kinase not listed as a known off-target.

Possible Cause 1: High concentration of ML347.

Recommendation: While ML347 is selective, high concentrations may lead to off-target

inhibition. Perform a dose-response experiment to determine the IC50 for the observed
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off-target kinase. If the potency is significantly lower than for ALK1/ALK2, it is likely a

concentration-dependent off-target effect.

Possible Cause 2: Assay interference.

Recommendation: Some compounds can interfere with certain assay formats (e.g.,

luciferase-based ATP detection). To rule this out, test ML347 in a counterscreen without

the kinase to check for direct effects on the detection reagents.

Experimental Protocols
Below are detailed methodologies for key experiments related to the characterization of

ML347.

In Vitro Kinase Assay (General Protocol)
The kinase assays for ML347 were conducted by Reaction Biology Corp. While the specific

protocol for ML347 is not published in full detail, it is based on their standard radiometric assay

format.

Assay Principle: The assay measures the incorporation of radiolabeled phosphate (from [γ-

³³P]ATP) into a substrate by the kinase.

General Procedure:

Test compounds are serially diluted, typically in 10-point, 3-fold dilutions starting from a

high concentration (e.g., 30 µM).

The kinase, substrate, and cofactors are incubated with the test compound.

The reaction is initiated by the addition of [γ-³³P]ATP.

After a defined incubation period, the reaction is stopped.

The phosphorylated substrate is separated from the unreacted ATP (e.g., by filter binding).

The amount of incorporated radioactivity is measured using a scintillation counter.
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Data is normalized to a positive control (e.g., Staurosporine) and a no-inhibitor (DMSO)

control to calculate percent inhibition and IC50 values.

Specifics for ALK2 Kinase Assay
Based on available information for similar assays:[3]

Kinase: Recombinant human ALK2/ACVR1.

Substrate: Casein (e.g., 1 mg/mL).

ATP Concentration: 10 µM.

Assay Buffer (example): 20 mM Hepes (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35.
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ML347 Inhibition of BMP Signaling Pathway
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General Workflow for a Kinase Inhibition Assay
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Selectivity Profile of ML347
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [potential off-target effects of ML347 in kinase assays].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609147#potential-off-target-effects-of-ml347-in-
kinase-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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